2-(3-氨基丙基)-1lambda6,2-噻唑烷二酮

描述

APTES is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Synthesis Analysis

APTES has been used in the synthesis of materials . For instance, it has been used in the synthesis of gold nanoparticles anchored on silica substrate . In this process, APTES acted both as a functionalizing agent—anchoring metal ion on substrate—as well as a non-conventional reducing agent by heat treatment .Molecular Structure Analysis

The linear formula of APTES is H2N(CH2)3Si(OC2H5)3 . It has a molecular weight of 221.37 .Chemical Reactions Analysis

APTES has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .Physical And Chemical Properties Analysis

APTES is a liquid with a boiling point of 217 °C/760 mmHg (lit.) and a density of 0.946 g/mL at 25 °C (lit.) .科学研究应用

Biosensing Applications

The compound is frequently used for surface functionalization in the development of biosensors . The silanization process with 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione on oxide surfaces is beneficial due to its bifunctional nature and low cost . This process is crucial for having a stable surface and effectively immobilizing the bioreceptors, which leads to the improved repeatability and sensitivity of the biosensor .

2. Surface Modification of Metal Oxide Nanoparticles 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione has been extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .

Electrochemical Sensors

The compound has direct applications in electrochemical sensors . The modification of MONPs with 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to these sensors .

Catalysts

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione-modified MONPs have applications in catalysts . The compound provides a stable and effective surface for catalyst immobilization .

Pickering Emulsions

The compound is used in the formation of Pickering emulsions . These are emulsions that are stabilized by solid particles which adsorb onto the interface between the two phases .

Affinity Chromatography

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione acts as an adsorbent for affinity chromatography . This technique is used to separate biochemical mixtures based on a highly specific interaction between antigen and antibody, enzyme and substrate, receptor and ligand, or protein and nucleic acid .

7. Immunohistochemical and In Situ Hybridization Procedures The compound is used to prepare positively charged slides suitable for use with various immunohistochemical and in situ hybridization procedures . These techniques are used for detecting specific proteins or nucleic acids in cells or tissues .

Biomedical Applications

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione modifications of MONPs have unique biomedical applications . These include drug delivery, contaminants removal, and medical imaging .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

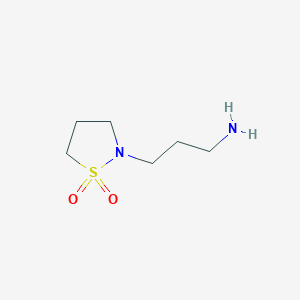

3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-3-1-4-8-5-2-6-11(8,9)10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMKUGXOTUQNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

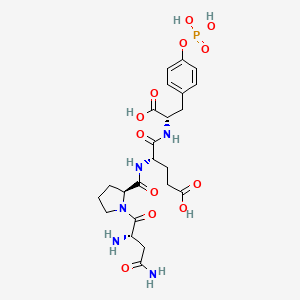

![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

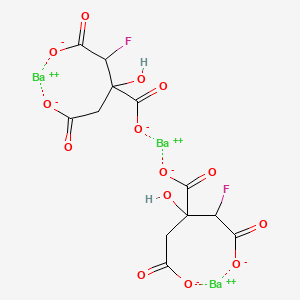

![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)

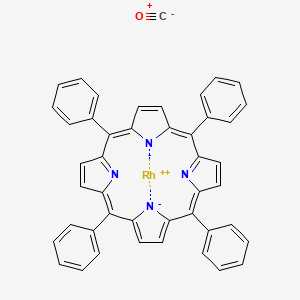

![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)